4-Benzofuran-2-yl-thiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

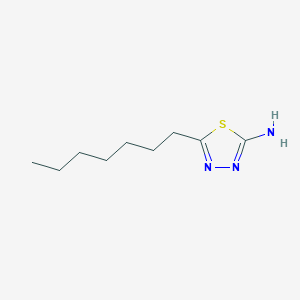

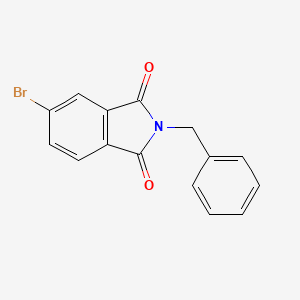

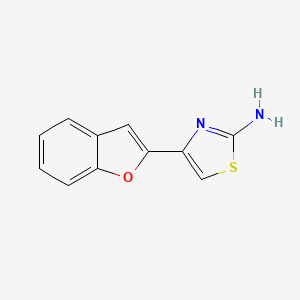

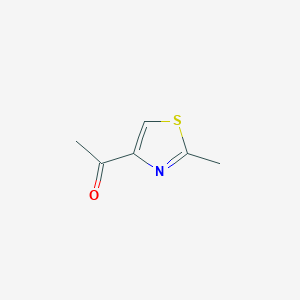

The synthesis of derivatives containing the 4-Benzofuran-2-yl-thiazol-2-ylamine moiety has been explored in recent studies. One such derivative is the 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one, which was synthesized using 1-(1-benzofuran-2-yl)-2-bromoethanone as a key intermediate. The process involved the reaction of this intermediate with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. Subsequent reactions with various aromatic aldehydes produced Schiff bases, which upon treatment with thioacetic acid and catalytic anhydrous ZnCl2, led to the formation of thiazolidinone derivatives. These compounds were characterized by analytical and spectral data and evaluated for antimicrobial and analgesic activities .

Molecular Structure Analysis

The molecular structure of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines was elucidated through a catalyst-free synthesis approach. The reaction involved an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in ethanol, yielding the desired heterocycles with high efficiency. The structures of these compounds were confirmed using NMR spectroscopy and single-crystal diffraction. The molecules displayed common intermolecular interactions such as C–H···X (X = N, O, π) and π···π contacts, with variations in the crystal packing influenced by the substituents on the phenyl rings. The electron density maps and Hirshfeld surfaces were used to understand these intermolecular contacts .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Benzofuran-2-yl-thiazol-2-ylamine derivatives are characterized by their efficiency and the absence of a catalyst in some cases. The formation of Schiff bases and their subsequent conversion to thiazolidinone derivatives highlights the reactivity of the intermediate compounds. The variations in yield and the formation of unexpected by-products in the presence of different substituents, such as methoxy and fluoro groups, indicate the influence of these groups on the reaction pathway and the final product distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their analytical and spectral data. The antimicrobial and analgesic screening suggests potential biological relevance, while the crystal structure elucidation provides insights into the solid-state properties. The intermolecular interactions and the influence of substituents on the crystal packing are crucial for understanding the properties of these compounds. The high yields reported for the synthesis processes indicate good stability and reactivity under the chosen reaction conditions .

Aplicaciones Científicas De Investigación

-

Anticancer Activity

- Field : Medicinal Chemistry

- Application : Benzofuran derivatives have shown strong biological activities such as anti-tumor . A novel series of benzofuran bearing thiazole hybrids were synthesized and selected by the National Cancer Institute, USA for one-dose anticancer activity against 60 various human cancer cell lines indicating nine types of cancer .

- Method : The compounds were synthesized by the multistep reaction approach . All synthesized molecules were selected for one-dose anticancer activity screening against all cancer cell lines .

- Results : Among thirteen compounds, two compounds showed higher lethality, so, it was selected for five-dose anticancer screening against all cancer cell lines. Compound 8g and 8h were displayed remarkable antiproliferative activity with GI 50 values ranging from 0.295 to 4.15 μM and LC 50 values ranging from 4.43 to >100 μM .

-

Antibacterial, Anti-oxidative, and Anti-viral Activities

Direcciones Futuras

Benzofuran and its derivatives, including “4-Benzofuran-2-yl-thiazol-2-ylamine”, have been the focus of considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Propiedades

IUPAC Name |

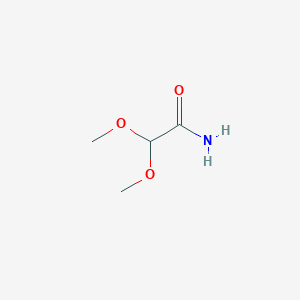

4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c12-11-13-8(6-15-11)10-5-7-3-1-2-4-9(7)14-10/h1-6H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIAVCUUQIGJPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367887 |

Source

|

| Record name | 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Benzofuran-2-yl-thiazol-2-ylamine | |

CAS RN |

3084-04-6 |

Source

|

| Record name | 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)